molecular formula C14H15NO B024574 (3-(Benzyloxy)phenyl)methanamine CAS No. 104566-43-0

(3-(Benzyloxy)phenyl)methanamine

Cat. No.: B024574
CAS No.: 104566-43-0
M. Wt: 213.27 g/mol
InChI Key: WAMBEHWAKBRTGT-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)phenyl)methanamine is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by a benzyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

(3-(Benzyloxy)phenyl)methanamine interacts with CARM1, inhibiting its activity .

Biochemical Pathways

The inhibition of CARM1 by this compound affects the methylation of arginine residues on certain proteins, which can influence various cellular processes . The exact biochemical pathways affected by this compound and their downstream effects are currently under investigation.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The inhibition of CARM1 by this compound has notable antiproliferative effects against melanoma cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of melanoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s physical state (liquid at room temperature ) could influence its distribution within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)phenyl)methanamine typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3-(benzyloxy)benzaldehyde. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield (3-(benzyloxy)phenyl)methanol. Finally, the methanol derivative is converted to this compound through an amination reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohols or amines .

Scientific Research Applications

(3-(Benzyloxy)phenyl)methanamine is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzyloxy)phenyl)methanamine
  • (2-(Benzyloxy)phenyl)methanamine
  • (3-(Methoxy)phenyl)methanamine

Uniqueness

(3-(Benzyloxy)phenyl)methanamine is unique due to the position of the benzyloxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct binding affinities and reaction profiles, making it valuable for specific research applications .

Properties

IUPAC Name

(3-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMBEHWAKBRTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451731
Record name 1-[3-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104566-43-0
Record name 1-[3-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 74 using N-(3-benzyloxy-benzyl)phthalimide instead of N-(2-methoxybiphenyl-4-yl-methyl(phthalimide.
Name
N-(3-benzyloxy-benzyl)phthalimide
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Synthesis routes and methods II

Procedure details

Lastly, (3-benzyloxybenzyl)iminodicarboxylic acid di-tert-butyl ester (691 mg, 1.67 mmol) was cooled on an ice bath, trifluoroacetic acid (3 mL) was added, and the solution was stirred for 30 minutes. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution, which was then extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the title compound (292 mg, 82%) was obtained as a white waxy solid. This was used in the next reaction without further purification.
Name
(3-benzyloxybenzyl)iminodicarboxylic acid di-tert-butyl ester
Quantity
691 mg
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3 mL
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Yield
82%

Synthesis routes and methods III

Procedure details

3-Benzyloxybenzyl azide, as described above in Step A, (5.0 g, 20.9 mmol) was dissolved in dry THF (100 mL) and the solution was cooled to −70° C. Lithium aluminum hydride (31.4 mL of a 1.0 M solution in THF, 31.4 mmol) was added dropwise, then the reaction mixture was warmed to 0° C. and stirred for 30 min. The reaction was quenched with EtOAc (1.2 mL), then water (1.2 mL), then 15% NaOH (1.2 mL), and finally water (3.6 mL). The resulting mixture was filtered, concentrated under reduced pressure and purified by flash column chromatography on silica, eluting with CH2Cl2-3% MeOH −0.3% NH40H, to yield the titled product as a colorless oil.
Name
3-Benzyloxybenzyl azide
Quantity
0 (± 1) mol
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Reaction Step One
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[Compound]
Name
solution
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0 (± 1) mol
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0 (± 1) mol
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Name
Quantity
100 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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